Enhanced Solvency for Rosin Flux Residues Compared to CFC-113
In a direct head-to-head comparison with the legacy solvent CFC-113, HCFC-225ca exhibited superior solvency for abietic acid and adipic acid, the primary components of rosin-based soldering flux. This enhanced solubility is a critical performance metric for post-solder cleaning in electronics manufacturing [1].
| Evidence Dimension | Solubility of abietic acid and adipic acid (rosin flux components) |
|---|---|
| Target Compound Data | Superior solubility (qualitatively determined) |
| Comparator Or Baseline | CFC-113: Inferior solubility for abietic and adipic acids |
| Quantified Difference | Better solubility observed; removal efficiency 'much better' in cold immersion, boiling liquid, and vapor degreasing tests [1] |
| Conditions | Solubility tests conducted on abietic acid and adipic acid; cleaning efficiency evaluated at 25°C (cold immersion) and at boiling point (vapor degreasing) [1] |
Why This Matters
Superior solvency for rosin flux directly translates to improved cleaning efficacy and potentially reduced solvent consumption or processing time in electronics manufacturing, offering a quantifiable process advantage over legacy CFC-113 equipment.
- [1] Chemical Industry and Technology. (1993). Comparison of Cleaning Performance of CFC 113 and HCFC 225 ca/cb Cleaning Solvents. Chemical Industry and Technology, 11(4), 258-266. View Source
